
2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide involves the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide has been found to possess significant antibacterial, antifungal, and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, a process that is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide in lab experiments is its significant antibacterial, antifungal, and anti-inflammatory properties. This compound can be used to study the mechanism of action of various enzymes and proteins involved in cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide. One of the future directions is the development of new and improved synthesis methods for this compound. Another future direction is the study of its potential applications in cancer therapy and drug discovery. Further research is also needed to study its mechanism of action and its effects on cellular processes. Additionally, the potential toxicity and side effects of this compound need to be further investigated.
Synthesemethoden
2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide can be synthesized using various methods. One of the most common methods is the reaction of 5-chloro-4-methyl-2-mercaptobenzothiazole with 2-chloroacetyl chloride in the presence of triethylamine and then treating the resulting compound with benzenesulfonyl chloride. The compound can also be synthesized using other methods such as the reaction of 2-amino-5-chloro-4-methylbenzothiazole with chloroacetic acid followed by treatment with benzenesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound has been shown to possess significant antibacterial, antifungal, and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells and has potential applications in cancer therapy.
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-10-12(17)7-8-13-15(10)19-16(23-13)18-14(20)9-24(21,22)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBFHRFIGHJUEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2951903.png)
![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2951906.png)
![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)
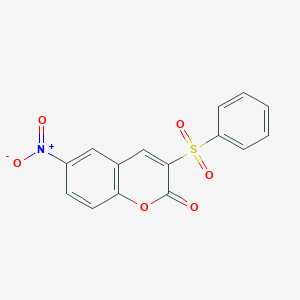
![1-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2951911.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951913.png)

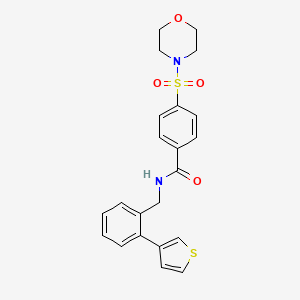
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2951916.png)
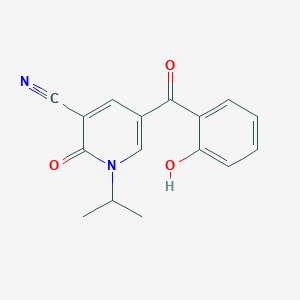
![2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2951918.png)
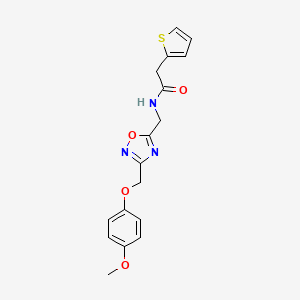
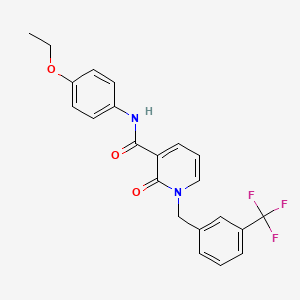
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)